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molecular formula C12H12N2O4 B2704258 ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate CAS No. 886950-29-4

ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate

Cat. No. B2704258
M. Wt: 248.238
InChI Key: HGGMPCYHYQULKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921361B2

Procedure details

Ethyl 2-carbamoylbenzofuran-3-ylcarbamate (114 mg, 0.460 mmol, 1.0 eq) in a 5% NaOH solution (3.7 mL, 4.60 mmol, 10.0 eq) and EtOH (2.2 mL) was heated to reflux for 1 h. After the mixture was cooled to room temperature, the product was precipitated by adding HCl (conc., 37%) and a solid was collected by filtration and washed with water and Et2O. This compound (40 mg, 43%) was used for the next step without further purification.
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][C:6]2[CH:18]=[CH:17][CH:16]=[CH:15][C:7]=2[C:8]=1[NH:9][C:10](=O)[O:11]CC)(=[O:3])[NH2:2].[OH-].[Na+]>CCO>[NH:9]1[C:8]2[C:7]3[CH:15]=[CH:16][CH:17]=[CH:18][C:6]=3[O:5][C:4]=2[C:1](=[O:3])[NH:2][C:10]1=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
114 mg
Type
reactant
Smiles
C(N)(=O)C=1OC2=C(C1NC(OCC)=O)C=CC=C2
Name
Quantity
3.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.2 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the product was precipitated
ADDITION
Type
ADDITION
Details
by adding HCl (conc., 37%)
FILTRATION
Type
FILTRATION
Details
a solid was collected by filtration
WASH
Type
WASH
Details
washed with water and Et2O
CUSTOM
Type
CUSTOM
Details
This compound (40 mg, 43%) was used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
N1C(NC(C2=C1C1=C(O2)C=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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